N~4~-(3-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
Description
N~4~-(3-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is an organic compound with a complex structure that includes a piperidine ring substituted with a 3-bromophenyl group and two diethylcarboxamide groups
Properties
IUPAC Name |
4-N-(3-bromophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O2/c1-3-20(4-2)17(23)21-10-8-13(9-11-21)16(22)19-15-7-5-6-14(18)12-15/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAVXHLPSXGTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 3-Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated benzene derivative.
Attachment of Diethylcarboxamide Groups:
Industrial Production Methods
In an industrial setting, the production of N4-(3-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism by which N4-(3-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
N~4~-(3-chlorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide: Similar structure but with a chlorine atom instead of bromine.
N~4~-(3-fluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide: Similar structure but with a fluorine atom instead of bromine.
N~4~-(3-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in N4-(3-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can enhance interactions with biological targets and affect the compound’s overall properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
